Benzyl n-cyano carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

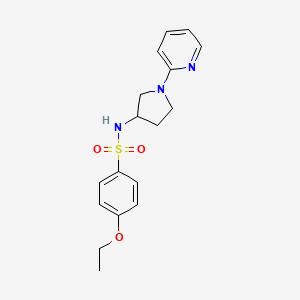

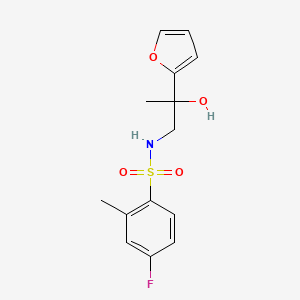

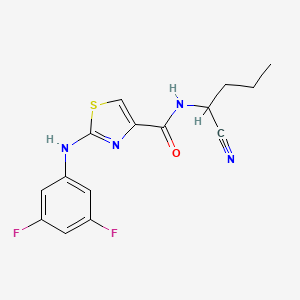

“Benzyl n-cyano carbamate” is a type of carbamate compound. Carbamates are organic compounds derived from carbamic acid . They are used as protecting groups for amines, which are essential for the synthesis of peptides .

Synthesis Analysis

The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides. This process is efficient and offers mild reaction conditions and short reaction times . It avoids N-alkylation of the amine and overalkylation of the carbamate . In addition, chiral substrates were resistant to racemization .

Molecular Structure Analysis

The molecular formula of “Benzyl n-cyano carbamate” is C12H14N2O2 . Its average mass is 218.252 Da and its monoisotopic mass is 218.105530 Da .

Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .

Physical And Chemical Properties Analysis

The average mass of “Benzyl n-cyano carbamate” is 218.252 Da and its monoisotopic mass is 218.105530 Da .

Applications De Recherche Scientifique

Synthesis of Primary Amines

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .

High-Energy-Density Materials (HEDMs) Synthesis

Benzyl carbamate is used in the synthesis of caged compounds of aza- and oxaazaisowurtzitanes, which are precursors of promising materials with a high energy density (HEDMs) . These substances are actively being developed for their potential applications in various fields .

Synthesis of 2,4,6,8,10,12-Hexaazaisowurtzitane Derivatives

The acid-catalyzed condensation reaction between benzyl carbamate and glyoxal is used in the synthesis of 2,4,6,8,10,12-hexaazaisowurtzitane derivatives . These derivatives are precursors of the most efficient and domesticated HEDM—2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) .

Investigation of Condensation Processes

The condensation of benzyl carbamate with glyoxal is used to investigate new processes occurring in the cascade condensation of glyoxal with ammonia derivatives . This research has led to the discovery of several processes that hinder the formation of caged compounds .

Formation of 3,6-Diamino-1,4-Dioxane-2,5-Diol Derivatives

The condensation between glyoxal and ammonia derivatives in the presence of benzyl carbamate leads to the formation of 3,6-diamino-1,4-dioxane-2,5-diol derivatives . This process occurs at the early stage of condensation under low acidity conditions .

Solvent Selection for Condensation Processes

The condensation of benzyl carbamate with glyoxal is used to identify the most suitable solvents for the condensation process . For example, acetonitrile has been noted as the best solvent for finding the formation conditions of 2,4,6,8,10,12-hexaazaisowurtzitane derivatives .

Mécanisme D'action

Target of Action

Benzyl n-cyano carbamate is an organic compound that is primarily used in the synthesis of primary amines . It serves as a protected form of ammonia, which plays a crucial role in the synthesis of a wide range of organic compounds .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. After N-alkylation, the C6H5CH2OC(O) group of Benzyl n-cyano carbamate is removable with Lewis acids . This allows the compound to participate in further reactions, leading to the synthesis of primary amines .

Biochemical Pathways

It’s known that carbamates play a significant role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents and display very good chemical and proteolytic stabilities .

Pharmacokinetics

It’s known that the compound is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.

Result of Action

The primary result of Benzyl n-cyano carbamate’s action is the synthesis of primary amines . These amines can then participate in further reactions, leading to the creation of a wide range of organic compounds.

Action Environment

The action of Benzyl n-cyano carbamate can be influenced by various environmental factors. For instance, the presence of Lewis acids is necessary for the removal of the C6H5CH2OC(O) group after N-alkylation . Additionally, the solubility of the compound in different solvents can affect its reactivity and efficacy .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl N-cyanocarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-11-9(12)13-6-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVSAXBVNRQOOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl n-cyano carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)

![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)

![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)

![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)